5-Amino-1-hydroxyindane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-amino-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H11NO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4,10H2 |
InChI Key |
PMUPVXZPRAKGKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)N |
Origin of Product |
United States |
Reactivity and Mechanistic Organic Chemistry of 5 Amino 1 Hydroxyindane
Intrinsic Stability and Instability Profiles of Hydroxyaminoindane Isomers
The stability of hydroxy-1-aminoindane isomers is critically dependent on the relative positions of the hydroxyl and amino groups on the aromatic ring. This structural variation significantly influences the electronic properties of the molecule and its susceptibility to degradation.
Research has demonstrated a clear hierarchy of stability among these isomers. The 4-hydroxy and 6-hydroxy regioisomers are stable compounds. In contrast, 5-Amino-1-hydroxyindane, which features a para-orientation between the electron-donating amino group and the phenolic hydroxyl group, is inherently unstable as a free base. This instability necessitates its storage and handling as a hydrochloride salt to prevent degradation. The 7-hydroxy isomer, with an ortho-relationship between the functional groups, represents an intermediate case, being isolable as a free base but exhibiting significant reactivity under certain conditions.
The pronounced instability of the 5-hydroxy isomer can be attributed to electronic effects. The amino and hydroxyl groups are both powerful electron-donating groups. When positioned para to each other, their combined resonance and inductive effects dramatically increase the electron density of the aromatic ring. This electronic arrangement facilitates the loss of electrons (oxidation) and promotes the formation of a stabilized, delocalized intermediate, which lowers the activation energy for decomposition pathways.
| Isomer | Positional Relationship | Observed Stability | Attributed Cause |
|---|---|---|---|
| 4-Hydroxy-1-aminoindane | meta | Stable | Less electronic push-pull interaction, hindering intermediate formation. |
| This compound | para | Inherently Unstable (as free base) | Facile conversion to reactive quinone methide intermediate. |
| 6-Hydroxy-1-aminoindane | meta | Stable | Less electronic push-pull interaction, hindering intermediate formation. |
| 7-Hydroxy-1-aminoindane | ortho | Intermediate Stability | Conversion to reactive ortho-quinone methide intermediate is possible but less facile than the para isomer. |
Formation and Reactivity of Reactive Quinone Methide Intermediates
The characteristic instability of this compound is primarily due to its facile conversion into a highly reactive p-quinone methide intermediate. Quinone methides are neutral molecules that possess significant zwitterionic character, rendering them potent electrophiles.
The formation of the quinone methide from this compound proceeds via a two-electron oxidation. This process can be initiated by various chemical or enzymatic oxidants. The mechanism involves the oxidation of the p-aminophenol moiety to a quinone-imine species, which then tautomerizes or undergoes elimination of the C1 proton to yield the conjugated quinone methide. This intermediate is highly reactive because its formation restores the aromaticity of the benzene (B151609) ring upon reaction with a nucleophile.
Once formed, the quinone methide is a powerful electrophile, readily undergoing Michael-type 1,6-addition with a wide range of nucleophiles. The driving force for this reaction is the re-aromatization of the quinonoid ring system. Common nucleophiles that can react with this intermediate include water, alcohols, and biological nucleophiles such as the thiol group of cysteine or the amino groups of other amino acid residues. The high reactivity of these intermediates often leads to polymerization or the formation of adducts with solvent molecules or other available nucleophiles. The transient nature of these quinone methides means they are typically not isolated but rather trapped and identified as their adducts. For example, ortho-quinone methides generated from the 7-hydroxy isomer have been successfully trapped with ethyl vinyl ether in a Diels-Alder reaction.
Intramolecular Cyclization and Rearrangement Pathways
While the reactivity of this compound is dominated by the formation of the intermolecularly reactive quinone methide, potential intramolecular pathways can be considered based on its structure. However, specific intramolecular cyclization or rearrangement reactions for this compound are not extensively documented in the literature, likely because the rapid formation of the quinone methide provides a lower energy reaction pathway that outcompetes other possibilities.
Theoretically, intramolecular reactions could occur under specific conditions. For example, if the benzylic hydroxyl group were converted into a good leaving group, an intramolecular nucleophilic attack by the amino group could potentially lead to the formation of a strained, fused heterocyclic system. Such reactions are known for other amino esters and derivatives, where the ring size and nature of the linker determine the facility of the cyclization. However, for this compound, this pathway would likely require N-protection and specific activating reagents to be competitive.
Similarly, rearrangements of p-aminophenol derivatives are known, such as the Bamberger rearrangement of phenylhydroxylamines to p-aminophenols, but these typically involve different starting materials and reaction conditions. For this compound itself, rearrangement of the indane skeleton would require significant energy input and is not a commonly observed pathway under standard conditions.
Derivatization Chemistry of Amino and Hydroxyl Functionalities
The presence of both a primary amino group and a phenolic hydroxyl group allows for a wide range of derivatization reactions, enabling the synthesis of various analogs. Selective derivatization often requires the use of protecting groups to prevent side reactions.
The primary amino group at the C5 position is a potent nucleophile and can undergo typical reactions of primary amines.
Schiff Base Formation: this compound can react with aldehydes and ketones via nucleophilic addition to form an unstable carbinolamine intermediate, which then dehydrates to yield a stable imine, also known as a Schiff base. This condensation reaction is typically catalyzed by acid or base. Aromatic aldehydes are often used as they form more stable, conjugated Schiff bases compared to aliphatic aldehydes.
N-Alkylation: The amino group can be alkylated through nucleophilic substitution reactions with alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride). Direct N-alkylation using alcohols as alkylating agents under catalytic conditions is also a viable modern method. To achieve mono-alkylation and prevent over-alkylation to secondary and tertiary amines, careful control of stoichiometry and reaction conditions is necessary.
The phenolic hydroxyl group at the C1 position can also be derivatized, although its reactivity is influenced by its benzylic nature and the presence of the amino group. For selective reaction at the hydroxyl group, the more nucleophilic amino group typically needs to be protected first (e.g., as an amide or carbamate).
Esterification: Phenolic hydroxyl groups are less reactive in Fischer esterification than aliphatic alcohols. Therefore, esterification of the C1-hydroxyl group is more effectively achieved by reaction with more reactive carboxylic acid derivatives, such as acid chlorides or acid anhydrides, in the presence of a base like pyridine.
Etherification: The most common method for converting the phenolic hydroxyl group to an ether is the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride) to form a more nucleophilic alkoxide, which then displaces a halide or other good leaving group from an alkyl substrate in an SN2 reaction.
Oxidation and Reduction Processes in Hydroxyaminoindane Transformations
This compound can undergo a variety of oxidation and reduction reactions that transform its core structure and functional groups.
Oxidation Processes: As previously discussed, the most significant oxidation pathway for this compound involves the p-aminophenol system. Two-electron oxidation readily generates the highly electrophilic quinone methide intermediate. One-electron oxidation can also occur, particularly with enzymatic catalysts like peroxidases, leading to the formation of a p-aminophenoxy free radical, which can then dimerize or polymerize. Under harsher oxidative conditions, degradation of the indane ring system can occur.
Reduction Processes: The benzylic hydroxyl group at C1 is susceptible to hydrogenolysis. Under catalytic hydrogenation conditions (e.g., H₂, Pd/C), the C-O bond can be cleaved to yield 5-aminoindane. The feasibility of this reaction depends on the specific catalyst and conditions used. More forcing hydrogenation conditions could potentially lead to the reduction of the aromatic ring, yielding 5-amino-1-hydroxy-octahydroindene. The choice of catalyst is crucial, as some catalysts are more prone to effecting hydrogenolysis than others.
Structural Elucidation and Advanced Spectroscopic Characterization
Gas-Phase Spectroscopic Methods for Isolated Molecule CharacterizationTechniques for characterizing the intrinsic properties of the isolated molecule in the gas phase have not been applied to 5-Amino-1-hydroxyindane, according to available records.
Due to the absence of this fundamental experimental data, a scientifically accurate article with the requested detailed structure and data tables cannot be generated.
Computational and Theoretical Chemistry of 5 Amino 1 Hydroxyindane
Quantum Chemical Calculations
There is no published research detailing quantum chemical calculations for 5-Amino-1-hydroxyindane. Consequently, specific data on its electronic structure and reactivity descriptors are not available.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's reactivity, electronic transitions, and kinetic stability. The energies of these orbitals and their energy gap are key indicators of chemical behavior. Without dedicated computational studies, the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound remain undetermined.
NBO analysis provides insight into intramolecular and intermolecular bonding and charge transfer interactions. For related molecules, such as 5,6-dimethoxy-1-indanone, NBO analysis has been used to understand hyperconjugative interactions and charge delocalization. nih.gov However, a similar analysis for this compound, which would clarify the interactions involving its amino and hydroxyl groups, has not been performed.
An electrostatic potential map is invaluable for predicting how a molecule will interact with other charged or polar species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting sites of chemical reactions. For this compound, no such mapping is available in the literature.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular mechanics and molecular dynamics simulations are powerful tools for exploring the conformational landscape of a molecule and its interactions with its environment over time. nih.govmdpi.com These simulations could reveal the preferred three-dimensional structures of this compound and how it interacts with solvents or biological macromolecules. Currently, there are no published MD studies specific to this compound.
Theoretical Studies of Reaction Mechanisms
Theoretical investigations into reaction mechanisms, transition states, and kinetic profiles provide a deeper understanding of how a molecule participates in chemical transformations. nih.gov Such studies are vital for designing new synthetic routes or understanding metabolic pathways. The reaction mechanisms involving this compound have not been theoretically explored.
Prediction of Spectroscopic Parameters
Computational methods are often used to predict spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the interpretation of experimental results. While experimental data may exist for this compound, theoretical calculations to validate and assign these spectra are not found in the current body of scientific literature.
Q & A
What are the validated synthetic routes for 5-Amino-1-hydroxyindane, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves catalytic hydrogenation of nitro precursors or reductive amination of ketone intermediates. For example, catalytic hydrogenation using palladium-on-carbon (Pd/C) under hydrogen gas (1–3 atm) at 50–80°C is a common method. Reaction pH (e.g., acidic vs. neutral conditions) significantly impacts selectivity, with acidic media favoring reduced byproduct formation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to achieve >95% purity, as impurities can skew pharmacological data .
How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in biological activity (e.g., varying IC₅₀ values) often arise from differences in assay conditions (e.g., cell line viability, solvent choice) or compound purity. To address this:
- Standardize protocols : Use validated cell lines (e.g., HEK-293 for receptor binding assays) and control for solvent effects (DMSO concentration ≤0.1%) .
- Cross-validate purity : Employ orthogonal analytical methods (HPLC with UV detection at 254 nm, LC-MS) to confirm compound identity and purity .
- Replicate literature methods : Precisely follow reported experimental conditions to isolate variables causing discrepancies .
What advanced analytical techniques are recommended for characterizing this compound’s stability under physiological conditions?
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 164.0944 for C₉H₁₁NO) and degradation products .
- NMR stability studies : Monitor time-dependent changes in ¹H NMR spectra (e.g., disappearance of hydroxyl proton at δ 4.2 ppm) in simulated gastric fluid (pH 2.0) and plasma .
- Accelerated stability testing : Use thermal stress (40–60°C) and humidity chambers (75% RH) to predict shelf-life .
How should researchers design in vitro and in vivo models to assess this compound’s neuropharmacological potential?
- In vitro : Prioritize serotonin receptor (5-HT₂A/5-HT₆) binding assays using radioligands (e.g., [³H]-LSD) and functional assays (cAMP modulation) .
- In vivo : Use rodent models (e.g., forced swim test for antidepressant activity) with dose ranges of 10–50 mg/kg (IP). Include control groups administered vehicle and reference compounds (e.g., fluoxetine) .
- Toxicity screening : Perform acute toxicity studies (OECD Guideline 423) and hepatotoxicity markers (ALT/AST levels) .
What computational strategies can predict this compound’s conformational stability and target interactions?
- Molecular docking : Use AutoDock Vina to model interactions with 5-HT receptors (PDB ID: 6WGT). Focus on hydrogen bonding with Ser159 and hydrophobic interactions with Phe234 .
- Density functional theory (DFT) : Calculate optimized geometries (B3LYP/6-31G* basis set) to predict tautomer stability (e.g., keto-enol equilibrium) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding mode persistence under physiological conditions .
How can researchers address challenges in scaling up this compound synthesis while maintaining reproducibility?
- Optimize catalytic systems : Transition from batch to flow chemistry using immobilized catalysts (e.g., Pt/Al₂O₃) to enhance yield consistency .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
- Quality-by-design (QbD) : Use factorial design (e.g., temperature, pressure, stoichiometry) to identify critical process parameters .
What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Spill management : Absorb powder spills with inert material (vermiculite), seal in containers, and dispose as hazardous waste .
- Emergency procedures : For eye exposure, rinse with saline for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
How should structural analogs of this compound be prioritized for comparative structure-activity relationship (SAR) studies?
- Scaffold modifications : Introduce substituents at positions 3 and 7 (e.g., methoxy, halogen) to probe steric and electronic effects .
- Bioisosteric replacement : Replace the hydroxyl group with a methylsulfonyl moiety to enhance metabolic stability .
- In silico screening : Use similarity-based virtual libraries (e.g., ZINC15) to identify analogs with predicted improved binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
